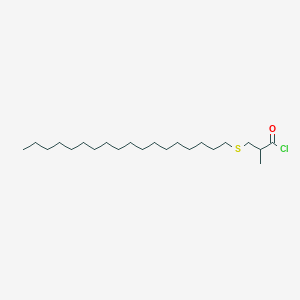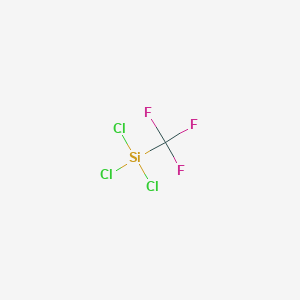
Trichloro(trifluoromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(trifluoromethyl)silane is an organosilicon compound with the chemical formula CCl3SiF3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(trifluoromethyl)silane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with trifluoromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the direct chlorination of silicon compounds followed by fluorination. The reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Trichloro(trifluoromethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction Reactions: this compound can be reduced to form other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Reducing Agents: Hydrogen gas or metal hydrides are used in reduction reactions.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silanes and siloxanes .
Scientific Research Applications
Trichloro(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of high-purity silicon for electronics and solar panels .
Mechanism of Action
The mechanism of action of trichloro(trifluoromethyl)silane involves its reactivity with various substrates. The compound can form silicon-carbon bonds through hydrosilylation, where the silicon atom bonds with carbon atoms in organic molecules. This reaction is often catalyzed by metal complexes, which facilitate the transfer of silicon to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Trichlorosilane (SiHCl3): Used in the production of high-purity silicon.
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Uniqueness: Trichloro(trifluoromethyl)silane is unique due to its combination of chlorine and fluorine atoms bonded to silicon. This unique structure imparts specific reactivity patterns that are not observed in other similar compounds. Its ability to participate in both chlorination and fluorination reactions makes it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
109111-29-7 |
|---|---|
Molecular Formula |
CCl3F3Si |
Molecular Weight |
203.45 g/mol |
IUPAC Name |
trichloro(trifluoromethyl)silane |
InChI |
InChI=1S/CCl3F3Si/c2-8(3,4)1(5,6)7 |
InChI Key |
SHDWQYAAHOSWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


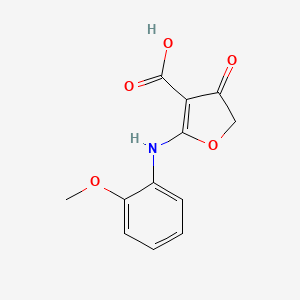
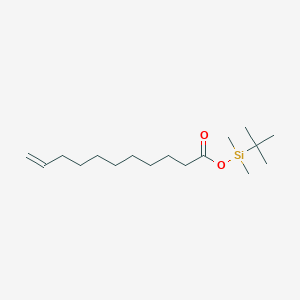





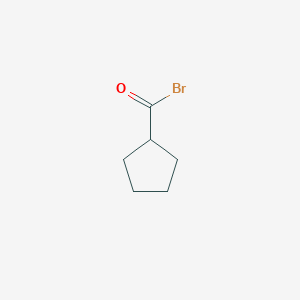
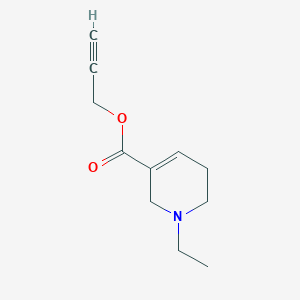
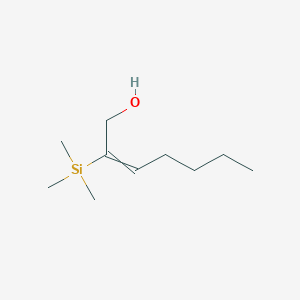
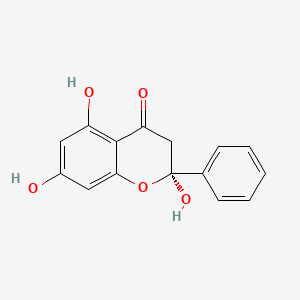
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
